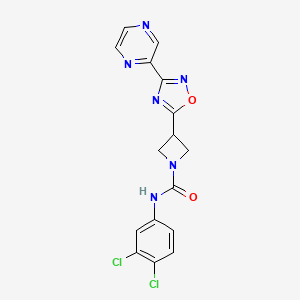
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is a compound that falls within the broader category of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of interest due to their diverse range of biological activities and their use in pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. One such method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to yield a novel intermediate, α-bromo-α-formylacetate hemiacetal. This intermediate can then cyclize with thioureas to afford 2-aminothiazole-5-carboxylates in high yields . Another approach to synthesizing substituted ethyl 5-aminothiazole-4-carboxylates is reported through a Strecker reaction involving thioamides, ethyl glyoxylate, acetyl chloride, and aqueous sodium cyanide .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined using X-ray crystallography, revealing a monoclinic space group and specific unit cell parameters . Similarly, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was elucidated, showing two independent molecules in the asymmetric unit with intramolecular and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, the photochemical reaction between ethyl 2-iodothiazole-5-carboxylate and benzene yields ethyl 3-phenylisothiazole-4-carboxylate, demonstrating the reactivity of halothiazoles under photochemical conditions . Additionally, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester involves N1-arylation and conversion to diethylamide, showcasing the versatility of thiazole derivatives in forming various heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be studied through computational and experimental methods. Quantum chemical computational studies provide insights into the optimized molecular geometry, vibrational frequencies, and NMR shift values, as seen in the study of a triazol carboxylic acid ethyl ester . The photophysical properties of thiazole derivatives, such as absorption and fluorescence, are influenced by π→π* transitions and can be studied using UV-Vis and fluorescence spectroscopy . Additionally, the solubility and reactivity of these compounds can be influenced by the polarity of the solvent, as indicated by the energetic behavior of the title compound in different solvent media .
Scientific Research Applications
Synthetic Chemistry and Compound Modification
Research on thiazole derivatives, including compounds similar to "Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate," has focused on synthetic modifications to explore their chemical properties and potential applications. For instance, Desai et al. (2019) discuss the synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate for antimicrobial study, highlighting the importance of thiazole derivatives in developing antimicrobial agents Desai, Bhatt, & Joshi, 2019.
Development of Fluorescent Probes
Wang et al. (2017) designed and synthesized a colorimetric and ratiometric fluorescent probe based on ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for the rapid, sensitive, and selective detection of biothiols in physiological media. This work underscores the utility of thiazole derivatives in creating tools for biological and chemical sensing Wang, Zhu, Jiang, Hua, Na, & Li, 2017.
Antioxidant Activity Evaluation
A study by Ghanbari Pirbasti et al. (2016) synthesized 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole derivatives and evaluated their antioxidant activities. The study illustrates the potential of cyclopropyl and fluorophenyl substituted thiazole derivatives in acting as potent antioxidant agents Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016.
properties
IUPAC Name |
ethyl 5-bromo-2-cyclopropyl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c1-2-13-9(12)6-7(10)14-8(11-6)5-3-4-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUNWADDTYMNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2CC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2527430.png)
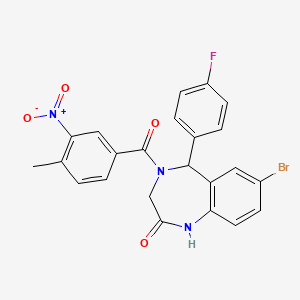
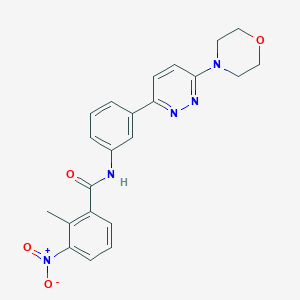
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)
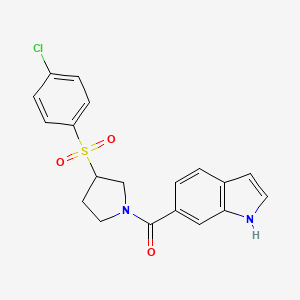
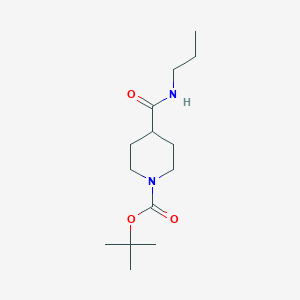
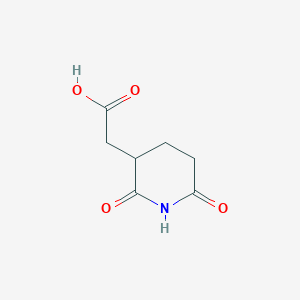
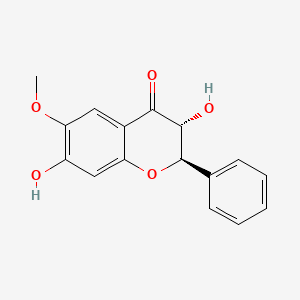
![ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2527446.png)
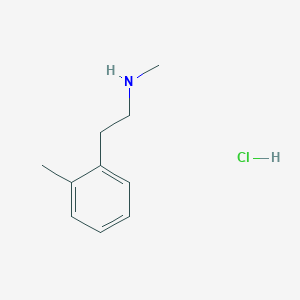
![N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide](/img/structure/B2527449.png)
![3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid](/img/structure/B2527451.png)
![(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2527452.png)
